Ethyl 4-methylcinnamate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular components, such as the fungal plasmatic membrane and the cell wall .
Mode of Action
Ethyl 4-methylcinnamate, like other cinnamates, is believed to interact directly with its targets, causing changes in their structure and function . For instance, some cinnamates have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of these structures, leading to the death of the organism .
Biochemical Pathways
Related compounds have been found to interfere with the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds, including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . Therefore, the pathway plays a central role in plant secondary metabolism .
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting that they may lead to the death of pathogenic fungi and bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These chemicals are universal in the environment, and even a low concentration can severely impact human health and wildlife due to transgenerational and multigenerational effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methylcinnamate can be synthesized through the Wittig reaction, which involves the reaction of benzaldehyde with ethyl (triphenylphosphoranylidene)acetate in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired ester as a product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods such as the Heck reaction. This method allows for the coupling of aryl halides with olefins in the presence of a palladium catalyst, providing a greener and more sustainable approach to production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylcinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-methylcinnamic acid.
Reduction: 4-methylcinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-methylcinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial properties.
Comparison with Similar Compounds
Ethyl 4-methylcinnamate is similar to other cinnamate derivatives such as ethyl ferulate and ethyl trans-4-methoxycinnamate. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. For example:
Ethyl ferulate: Known for its antioxidant properties.
Ethyl trans-4-methoxycinnamate: Commonly used in sunscreen formulations due to its UV-absorbing capabilities.
These compounds share a common cinnamate backbone but differ in their functional groups, leading to variations in their applications and effectiveness in different contexts.
Properties
IUPAC Name |
ethyl (E)-3-(4-methylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKVSWPEZCELRM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-20-0 | |
Record name | 20511-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-methylcinnamate in the synthesis of ozagrel ethyl ester?
A1: this compound serves as a crucial starting material in the synthesis of ozagrel ethyl ester, an intermediate compound in the production of ozagrel. The process involves reacting this compound with N-bromosuccinimide (NBS) to form Ethyl 4-bromomethylcinnamate. This intermediate then reacts with imidazole to yield ozagrel ethyl ester [].
Q2: Are there any advantages to using this compound in this particular synthetic route?
A2: While the abstract doesn't explicitly detail the advantages of using this compound over other potential starting materials, it highlights that this specific synthetic route for ozagrel intermediates boasts high yield and low environmental pollution, making it suitable for industrialized production []. This suggests that using this compound contributes to the overall efficiency and environmental friendliness of the process.
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